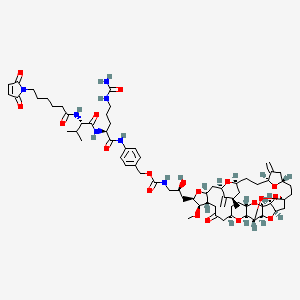
Mal-(CH2)5-Val-Cit-PAB-Eribulin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-(CH2)5-Val-Cit-PAB-Eribulin is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It combines the anti-microtubule agent Eribulin with a linker composed of Mal-(CH2)5-Val-Cit-PAB. This compound exhibits potent antitumor activity and is primarily used in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-(CH2)5-Val-Cit-PAB-Eribulin involves multiple steps, starting with the preparation of the linker Mal-(CH2)5-Val-Cit-PAB. This linker is then conjugated to Eribulin through a series of chemical reactions. The specific reaction conditions, including solvents, temperatures, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is typically produced in specialized facilities equipped to handle complex chemical synthesis and purification .
化学反応の分析
Types of Reactions
Mal-(CH2)5-Val-Cit-PAB-Eribulin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学的研究の応用
Mal-(CH2)5-Val-Cit-PAB-Eribulin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study drug-linker conjugates and their chemical properties.
Biology: Employed in cellular studies to investigate the effects of microtubule inhibition on cell proliferation.
Medicine: Utilized in cancer research to develop and test new ADCs for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the development of new anticancer drugs
作用機序
Mal-(CH2)5-Val-Cit-PAB-Eribulin exerts its effects by targeting microtubules within cancer cells. Eribulin binds to high-affinity sites on β-tubulin at the plus ends of growing microtubules, inhibiting their polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Auristatin: Another potent antitumor agent used in ADCs.
Camptothecins: A class of compounds that inhibit topoisomerase I and are used in cancer therapy.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used as chemotherapeutic agents.
Maytansinoids: Microtubule-targeting agents used in ADCs
Uniqueness
Mal-(CH2)5-Val-Cit-PAB-Eribulin is unique due to its specific combination of Eribulin and the Mal-(CH2)5-Val-Cit-PAB linker. This combination provides potent antitumor activity with targeted delivery, minimizing off-target effects and enhancing therapeutic efficacy .
特性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H97N7O19/c1-36(2)58(75-55(79)12-8-7-9-26-76-56(80)21-22-57(76)81)66(83)74-48(11-10-25-71-67(70)84)65(82)73-41-15-13-40(14-16-41)35-87-68(85)72-34-43(78)31-53-59(86-6)47-30-42(77)29-45-18-20-50-60(90-45)64-63-62(92-50)61-54(93-63)33-69(94-61,95-64)24-23-46-28-38(4)49(88-46)19-17-44-27-37(3)39(5)51(89-44)32-52(47)91-53/h13-16,21-22,36-37,43-54,58-64,78H,4-5,7-12,17-20,23-35H2,1-3,6H3,(H,72,85)(H,73,82)(H,74,83)(H,75,79)(H3,70,71,84)/t37-,43+,44+,45-,46+,47+,48+,49+,50+,51-,52+,53-,54-,58+,59-,60+,61+,62+,63-,64+,69+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPHEKOBJBAILU-AYOJXKTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H97N7O19 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid](/img/structure/B8201670.png)
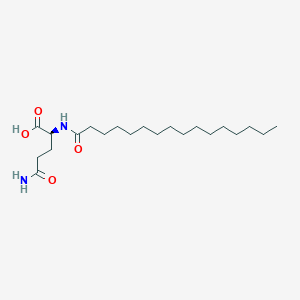
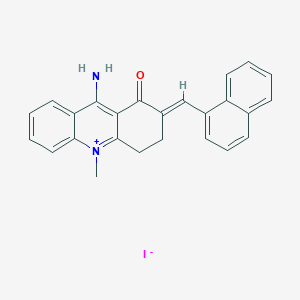
![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)
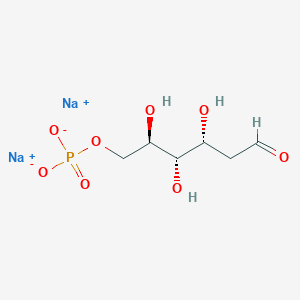
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)
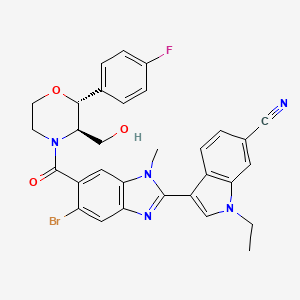
![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)
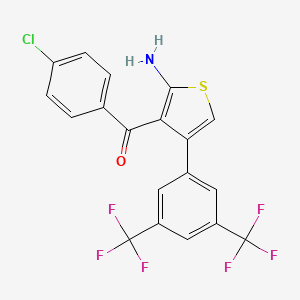
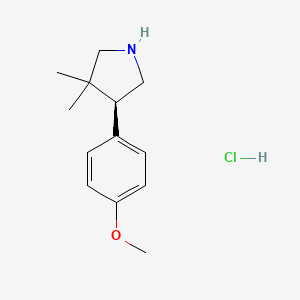

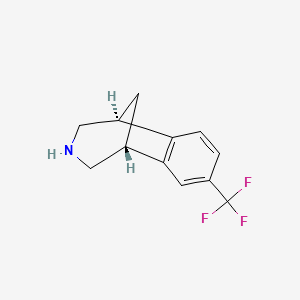
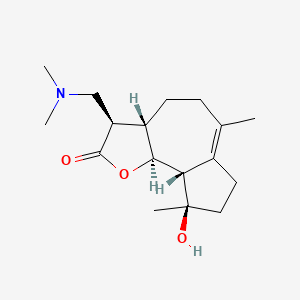
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)
